![molecular formula C5H6ClFN2O B1451156 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride CAS No. 2145-55-3](/img/structure/B1451156.png)
5-Fluoro-6-methylpyrimidin-4-ol hydrochloride
Overview
Description
5-Fluoro-6-methylpyrimidin-4-ol hydrochloride, also known by its CAS Number 2145-55-3 , is a chemical compound with a molecular weight of 128.11 . Its IUPAC name is 5-fluoro-6-methyl-4(3H)-pyrimidinone . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride is C5H5FN2O . The InChI code is 1S/C5H5FN2O/c1-3-4(6)5(9)8-2-7-3/h2H,1H3,(H,7,8,9) . The molecular structure analysis of this compound involves understanding the arrangement of these atoms and the bonds between them.Physical And Chemical Properties Analysis
5-Fluoro-6-methylpyrimidin-4-ol hydrochloride is a powder that is stored at room temperature . It has a melting point of 139-144 degrees Celsius .Scientific Research Applications
Hydrogen-Deuterium Exchange Studies
5-Fluoro-6-methylpyrimidin-4-ol hydrochloride has been used in studies involving hydrogen-deuterium (H-D) exchange under base catalysis conditions. It was found that the hydrogen atom in position 6 of this compound readily replaces with deuterium, and this exchange rate varies based on the presence of different substituents (Kheifets, Gindin, & Moskvin, 2004).
Synthesis of Fluoropyrimidines
The compound has also been involved in the synthesis of fluoropyrimidines, a class of chemicals with various applications. This includes the synthesis of 2-Fluoropyrimidine and its derivatives by diazotization of corresponding aminopyrimidines (Brown & Waring, 1974).
Antiviral Activity Screening
Derivatives of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride, such as 5-chloro-5-fluoro-6-alkoxypyrimidines, have been synthesized and screened for their antiviral activity. Notably, one derivative demonstrated high antiviral activity against respiratory syncytial virus and human flu viruses (Chernikova, Khursan, Eropkin, & Yunusov, 2019).
Luminescent Studies in Aqueous Solutions
The fluorescence spectra of various tautomers of 5-fluorouracil derivatives, including those similar to 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride, have been recorded and analyzed, contributing to the understanding of their luminescent properties in aqueous solutions (Ostakhov, Ovchinnikov, Masyagutova, & Khursan, 2019).
Role in Cancer Therapy
This compound and its derivatives have been investigated in the context of cancer therapy, particularly as they relate to the synthesis of anticancer agents like triazolopyrimidines. These compounds have a unique mechanism of tubulin inhibition, which is significant in the development of new cancer treatments (Zhang et al., 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5-fluoro-4-methyl-1H-pyrimidin-6-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O.ClH/c1-3-4(6)5(9)8-2-7-3;/h2H,1H3,(H,7,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZJDGAMMFBXLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=N1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743751 | |
Record name | 5-Fluoro-6-methylpyrimidin-4(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2145-55-3 | |
Record name | 5-Fluoro-6-methylpyrimidin-4(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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